1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group, a sulfanyl (thioether) bridge, and a pyrazolo[1,5-a]pyrazine heterocycle bearing a 4-methoxyphenyl substituent (Figure 1). The piperazine moiety is a common pharmacophore in bioactive molecules, often contributing to receptor binding and pharmacokinetic properties . The sulfanyl linker enhances metabolic stability compared to ether or amine linkages, while the pyrazolo-pyrazine system provides a planar aromatic structure conducive to π-π stacking interactions .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2S/c1-33-21-8-2-18(3-9-21)22-16-23-25(27-10-11-31(23)28-22)34-17-24(32)30-14-12-29(13-15-30)20-6-4-19(26)5-7-20/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQQGYYWAVOWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Synthesis of the pyrazolo[1,5-a]pyrazine moiety: This can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.
Coupling reactions: The final step involves coupling the piperazine derivative with the pyrazolo[1,5-a]pyrazine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrazolo[1,5-a]pyrazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of piperazine , sulfanyl bridge , and pyrazolo-pyrazine . Below is a comparative analysis with analogous derivatives (Table 1):
Table 1: Structural and Functional Comparison
| Compound Name / ID | Core Structure | Key Substituents | Biological Activity / Application | Reference |
|---|---|---|---|---|
| Target Compound | Piperazine + pyrazolo-pyrazine | 4-Fluorophenyl, 4-methoxyphenyl, sulfanyl bridge | Not reported (potential kinase inhibition) | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (CAS 945173-43-3) | Piperazine | 4-Fluorobenzyl, 4-chlorophenyl carbonyl | Tyrosine kinase inhibitor | |
| 1-[4-(1-Benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethan-1-one | Piperazine + pyrazole | Benzyl-pyrazole sulfonyl, 4-fluorophenoxy | Antimicrobial (hypothesized) | |
| 1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one (P804-0813) | Piperazine + pyrazole | 4-Chlorophenyl pyrazole, 3-methoxyphenyl carbonyl | Antiproliferative (preliminary) | |
| 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (742113-03-7) | Piperazine + triazole | 4-Chlorophenyl sulfonyl, triazole sulfanyl | Antimicrobial (in silico predictions) |
Structural Variations and Implications
- Piperazine Modifications: The target compound’s 4-fluorophenyl group on piperazine is shared with CAS 945173-43-3 (), which showed tyrosine kinase inhibition. Fluorine enhances lipophilicity and metabolic stability . Sulfonyl vs. The target’s sulfanyl bridge offers a balance between stability and flexibility .
- Heterocyclic Systems: Pyrazolo-pyrazine (target) vs. Pyrazole vs. Triazole: Pyrazole-containing analogs () show antiproliferative activity, while triazole derivatives () are explored for antimicrobial effects. The target’s pyrazolo-pyrazine system may combine these advantages .
Biological Activity
The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one represents a novel class of piperazine derivatives with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in the realms of neuropharmacology and antimicrobial properties.
Chemical Structure and Properties
This compound can be characterized by its molecular formula , which indicates the presence of fluorine, sulfur, and multiple aromatic systems. The structural complexity provides a foundation for diverse interactions with biological targets.
Antimicrobial Activity
Recent studies have reported that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been documented, indicating their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| This compound | TBD | TBD |
Neuropharmacological Effects
The piperazine moiety is known for its interaction with neurotransmitter receptors. Preliminary research suggests that this compound may modulate serotonin and dopamine pathways, potentially offering antidepressant or anxiolytic effects. Studies involving animal models have indicated a reduction in anxiety-like behaviors when administered at specific dosages.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various piperazine derivatives, the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess efficacy, revealing that the compound's structure contributes significantly to its bioactivity.
Case Study 2: Neuropharmacological Assessment
A behavioral study on rodents demonstrated that administration of the compound led to decreased anxiety-like behaviors in elevated plus maze tests. The results suggest that the compound may act as a selective serotonin reuptake inhibitor (SSRI), although further studies are necessary to elucidate its mechanism of action.
The biological activity of this compound is hypothesized to stem from its ability to interact with various receptors in the central nervous system (CNS) and microbial cell membranes. Molecular docking studies indicate potential binding sites on serotonin receptors and bacterial enzymes critical for cell wall synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
